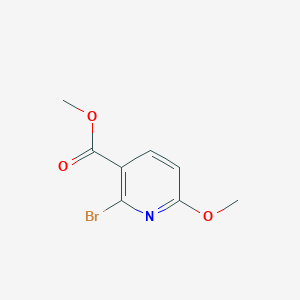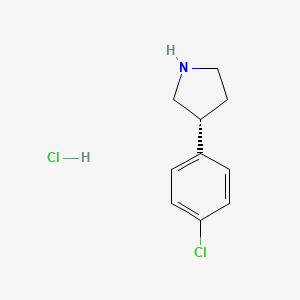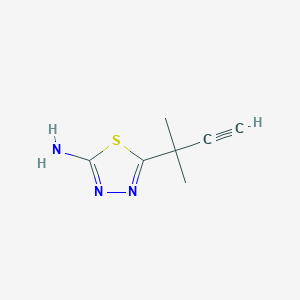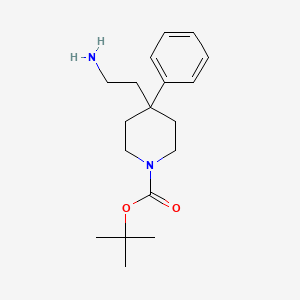
2-cloro-N-(4-(trifluorometil)piridin-2-il)pirimidin-4-amina
Descripción general
Descripción
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals, benefiting from its stability and reactivity.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the threshold effects and the compound’s safety profile is crucial for its potential therapeutic applications.
Metabolic Pathways
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell, influencing its function and viability.
Transport and Distribution
The transport and distribution of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s function and its interactions with other biomolecules within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with pyrimidine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the pyrimidine ring.
2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine: Similar structure with an ethyl group instead of the pyridin-2-yl group.
Uniqueness
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is unique due to the combination of the pyridine and pyrimidine rings, along with the trifluoromethyl group. This combination provides enhanced chemical stability and biological activity, making it a versatile compound in various scientific applications.
Propiedades
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-9-16-4-2-7(18-9)17-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUGVOOGCMLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857080 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361197-71-8 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)






